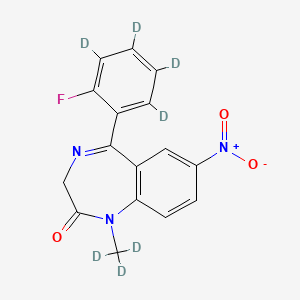

Flunitrazepam-D7

Overview

Description

Flunitrazepam-D7 is a stable-labeled internal standard used to quantify flunitrazepam, a benzodiazepine, more commonly known under the brand name Rohypnol . Flunitrazepam is also widely referred to as a date rape drug .

Synthesis Analysis

Flunitrazepam, a psychotropic fluorinated nitro-benzodiazepine, was synthesized in 1963 in Hofmann La Roche Laboratories . Its hypnotic effect is very rapid and much more important than other actions, specific for all benzodiazepines, as anxiolytic, sedative and muscle–relaxant .Molecular Structure Analysis

The empirical formula of Flunitrazepam-D7 is C16D7H5FN3O3 . The molecular weight is 320.33 .Chemical Reactions Analysis

Flunitrazepam can be analysed via traditional analytical methodologies such as Immunoassay, Liquid Chromatography-Mass Spectroscopy (LC-MS) or Gas Chromatography-Mass Spectroscopy (GC-MS) .Physical And Chemical Properties Analysis

Flunitrazepam includes physical constants, mass, IR and UV spectra, thermal analysis data, acid-base properties in solution .Scientific Research Applications

Clinical Toxicology

In clinical toxicology, Flunitrazepam-D7 serves as an internal standard for the quantification of Flunitrazepam levels in biological samples. Its deuterated form provides a stable, isotopic label that is essential for accurate mass spectrometry analysis. This application is crucial for determining drug dosage, monitoring therapeutic levels, and detecting potential toxic exposure .

Forensic Analysis

Forensic laboratories utilize Flunitrazepam-D7 to identify and quantify Flunitrazepam in samples related to criminal investigations. Given its structural similarity to the parent compound, it allows for precise calibration in gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) applications, aiding in the resolution of legal cases .

Urine Drug Testing

In the field of urine drug testing, Flunitrazepam-D7 is employed as a control to ensure the accuracy and reliability of the testing process. It helps in distinguishing between the parent drug and its metabolites, thus providing clear evidence of drug use which is vital for employment screening, sports doping tests, and compliance with drug treatment programs .

Pharmacokinetic Studies

Pharmacokinetic research benefits from the use of Flunitrazepam-D7 by providing a means to track the absorption, distribution, metabolism, and excretion (ADME) of Flunitrazepam. Researchers can study the drug’s behavior in the body without interference from the drug itself, leading to better understanding and development of dosing regimens .

Pharmacodynamic Research

Flunitrazepam-D7 aids pharmacodynamic studies by acting as a tracer to investigate the drug’s effects on the body. It helps in elucidating the biochemical and physiological effects of Flunitrazepam, such as its sedative and muscle relaxant properties, without the risk of altering the study outcomes due to the drug’s active effects .

Research and Development

During the research and development phase of new benzodiazepine drugs, Flunitrazepam-D7 can be used as a comparative standard. It allows researchers to benchmark new compounds against a known entity, facilitating the discovery and development of new therapeutic agents .

Educational and Training Purposes

Lastly, Flunitrazepam-D7 is utilized in academic settings for educational and training purposes. It provides students and trainees with hands-on experience in handling reference standards and conducting various analytical techniques, preparing them for real-world laboratory work .

Mechanism of Action

Target of Action

Flunitrazepam-D7, also known as Flunitrazepam, primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors play a crucial role in mediating sleep (BNZ1) and affecting muscle relaxation, anticonvulsant activity, motor coordination, and memory (BNZ2) .

Mode of Action

Flunitrazepam-D7 interacts with its targets by binding nonspecifically to the benzodiazepine receptors . This binding enhances the effects of gamma-aminobutyric acid-A (GABAA), an inhibitory neurotransmitter, by increasing its affinity for the GABA receptor . The binding of GABA to the site opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

Flunitrazepam-D7 affects the GABAergic pathway, which is the chief inhibitory neurotransmitter pathway in the mammalian central nervous system . The enhancement of GABA’s effects leads to increased inhibition within the central nervous system .

Pharmacokinetics

The pharmacokinetics of Flunitrazepam-D7 involves its absorption, distribution, metabolism, and excretion (ADME). It is extensively metabolized in the liver, with metabolites including 7-aminoflunitrazepam, desmethylflunitrazepam, and 3-hydroxydesmethylflunitrazepam . The elimination half-life of Flunitrazepam is between 18 to 26 hours , and it is primarily excreted via the kidneys .

Result of Action

The action of Flunitrazepam-D7 results in powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia , and some reports suggest that it may precipitate violent behavior . It is sometimes used as a date rape drug .

Action Environment

The action, efficacy, and stability of Flunitrazepam-D7 can be influenced by various environmental factors. For instance, the drug’s absorption and effects can be affected by the presence of food in the stomach. Additionally, factors such as the user’s age, liver function, and concurrent use of other medications can influence the drug’s metabolism and excretion .

Safety and Hazards

Future Directions

Flunitrazepam-D7 is available as reference material (bulk powder and/or solution) and as calibrated, Ready-to-Use, certified reference material (CRM) . This product is designed for use in qualitative and quantitative protocols and can be used for forensic, toxicology, research, and other chemical/biochemical analytical applications .

properties

IUPAC Name |

7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTYJKAXVCCBDU-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)[N+](=O)[O-])C([2H])([2H])[2H])F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016406 | |

| Record name | Flunitrazepam-D7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286448-08-5 | |

| Record name | Flunitrazepam-D7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Flunitrazepam-D7 in analyzing aristolochic acid levels?

A1: Flunitrazepam-D7 serves as an internal standard in the analytical method used to quantify aristolochic acid levels in serum samples [].

Q2: Why is an internal standard like Flunitrazepam-D7 necessary in this analysis?

A2: An internal standard like Flunitrazepam-D7 is crucial for accurate and reliable quantification in analytical chemistry techniques like ultra-high-pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) []. It is added to the samples before analysis and helps account for variations during sample preparation and analysis. This ensures more precise and accurate measurements of aristolochic acid levels in the serum samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)